molecular formula C19H16BrNO2 B2961141 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid CAS No. 354812-80-9

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No.: B2961141
CAS No.: 354812-80-9
M. Wt: 370.246
InChI Key: VXYQVSHWFNVJAE-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid (referred to as K31 in some studies) is a cyclopenta[c]quinoline derivative characterized by a 3-bromophenyl substituent at position 4 and a carboxylic acid group at position 4. This compound has garnered attention for its antiviral properties, particularly against hantaviruses and feline coronaviruses (FCoV). It inhibits viral replication by targeting nucleocapsid proteins, with a reported selective index (SI) of 18 against hantaviruses . K31 has also demonstrated activity against Andes virus, a New World hantavirus with a mortality rate of 50% in humans . However, commercial availability of this compound has been discontinued, limiting its current use in research .

Properties

IUPAC Name

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-12-5-1-4-11(10-12)17-14-7-2-6-13(14)15-8-3-9-16(19(22)23)18(15)21-17/h1-6,8-10,13-14,17,21H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYQVSHWFNVJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Subsequent steps may include bromination to introduce the bromophenyl group and further functionalization to achieve the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes classical acid-catalyzed reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Esterification Methanol, H₂SO₄ (reflux)Methyl ester85%
Amidation Thionyl chloride (SOC₁₂), NH₃Primary amide72%
Reduction LiAlH₄, THF, 0°C → RTAlcohol (via intermediate acyl chloride)68%

Mechanistic Notes :

  • Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.

  • Reduction with LiAlH₄ requires prior activation of the carboxylic acid to an acyl chloride for efficient conversion to the alcohol.

Bromophenyl Substituent Reactivity

The 3-bromophenyl group participates in transition-metal-catalyzed cross-coupling reactions:

Reaction TypeCatalytic SystemSubstrateProductYieldReference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acid (DME/H₂O, 80°C)Biaryl derivative78%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amine (toluene, 110°C)Aryl amine analog65%

Key Observations :

  • Suzuki coupling tolerates electron-withdrawing groups on the boronic acid partner .

  • Steric hindrance from the cyclopenta[c]quinoline core slightly reduces reaction efficiency compared to planar aromatic systems .

Oxidation/Reduction of the Bicyclic System

The partially saturated cyclopentene ring undergoes selective redox reactions:

Reaction TypeReagents/ConditionsSite of ActionProductYieldReference
Epoxidation m-CPBA, CH₂Cl₂, 0°CCyclopentene double bondEpoxide58%
Hydrogenation H₂, Pd/C (EtOH, RT)Cyclopentene ringFully saturated decahydro derivative90%

Structural Impact :

  • Saturation of the cyclopentene ring (via hydrogenation) increases conformational rigidity, altering binding affinity in biological assays.

Electrophilic Aromatic Substitution (EAS)

The quinoline moiety directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsPositionProductYieldReference
Nitration HNO₃, H₂SO₄, 0°CC-8 (para to sulfonamide in analogs)Nitroquinoline derivative63%
Sulfonation SO₃, H₂SO₄, 50°CC-6 (ortho to carboxylic acid)Sulfonic acid derivative55%

Regioselectivity :

  • Electron-withdrawing groups (e.g., carboxylic acid) deactivate the quinoline ring, directing nitration to the less hindered C-8 position .

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving the core structure:

Reaction TypeConditionsCatalystTimeYieldReference
Povarov Cyclization InCl₃, CH₃CN, 100°CInCl₃ (20 mol%)15 min70%
N-Alkylation K₂CO₃, DMF, alkyl halide, 120°C30 min82%

Advantages :

  • Microwave conditions reduce reaction times from hours to minutes while improving diastereoselectivity in cyclization .

Stability Under Acidic/Basic Conditions

ConditionReagentsObservationDegradation ProductsReference
Acidic HCl (1M), refluxHydrolysis of ester groups; ring contraction not observedCarboxylic acid, bromophenol
Basic NaOH (1M), 60°CDecarboxylation at C-6CO₂ release, bicyclic amine

Stability Profile :

  • The compound is stable under mild acidic conditions but undergoes decarboxylation in strong bases .

Comparative Reactivity with Structural Analogs

A comparison with 4-(4-fluorophenyl) and 4-(3-nitrophenyl) analogs reveals:

SubstituentElectronic EffectSuzuki Coupling Rate (Relative)EAS Reactivity
3-BromophenylModerate -I1.0 (reference)Intermediate
4-FluorophenylStrong -I0.8Low
3-NitrophenylStrong -I, -M0.6High

Trends :

  • Electron-withdrawing groups reduce coupling efficiency due to decreased aryl halide reactivity .

  • Nitro groups enhance EAS at the expense of cross-coupling yields .

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

Antiviral vs. Neuromodulatory Activity

  • K31 ’s 3-bromophenyl and carboxylic acid groups confer specificity for viral nucleocapsid proteins, distinguishing it from neuromodulatory derivatives like 4BP-TQS and 2,3,5,6MP-TQS , which target α7 nAChRs .
  • 4BP-TQS acts as an allosteric agonist-PAM (ago-PAM) at α7 nAChRs, increasing single-channel conductance and open probability compared to orthosteric agonists like acetylcholine .

Receptor Selectivity

  • Substitutions at position 4 critically influence target specificity:
    • Bromophenyl groups (e.g., K31, 4BP-TQS) are associated with viral or nAChR activity.
    • Bromo-benzo[1,3]dioxol derivatives (e.g., G-1, G-15) target GPR30, with G-1 acting as an agonist and G-15 as an antagonist .

Structure-Activity Relationship (SAR) Insights

  • Position 8 Modifications : Sulfonamide groups (e.g., 4BP-TQS) enhance α7 nAChR activity, while carboxylic acid groups (K31) favor antiviral effects .
  • Bromine Placement : 3-Bromophenyl (K31) vs. 4-bromophenyl (4BP-TQS) alters target engagement, with the latter favoring transmembrane allosteric sites in nAChRs .

Biological Activity

The compound 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a member of the cyclopenta[c]quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a bromophenyl substituent and a carboxylic acid group. Its unique structure allows for interactions with various biological targets.

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that compounds within the cyclopenta[c]quinoline class, including derivatives like GAT107 (an analog), exhibit significant activity as allosteric modulators of the α7 nAChR. Specifically, GAT107 has shown to act as a positive allosteric modulator (PAM), enhancing receptor activity without directly activating it. This modulation is crucial for potential therapeutic applications in cognitive disorders and neurodegenerative diseases .

2. Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, related quinoline derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, showing promising results in inhibiting growth through apoptosis induction and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression .

3. Anti-inflammatory Effects

Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This activity could make them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on GAT107 : This compound was evaluated for its agonistic effects on α7 nAChRs in Xenopus oocytes. It was found to have an EC50 significantly lower than acetylcholine, indicating higher potency as a PAM .
  • Anticancer Evaluation : A series of quinoline derivatives were tested against MCF-7 breast cancer cells, revealing IC50 values suggesting effective inhibition of cell growth and induction of apoptosis through caspase activation pathways .

The mechanisms underlying the biological activities of this compound include:

  • Allosteric Modulation : Enhancing the response of nAChRs without mimicking acetylcholine.
  • Signal Transduction Inhibition : Disrupting pathways critical for cancer cell survival and proliferation.
  • Inflammatory Pathway Interference : Reducing nitric oxide synthase activity in immune cells.

Summary of Findings

Activity TypeDescriptionReferences
Nicotinic Receptor ModulationPositive allosteric modulation of α7 nAChRs leading to enhanced signaling
Anticancer EffectsInhibition of cell proliferation and induction of apoptosis in cancer cells
Anti-inflammatoryReduction of nitric oxide production in macrophages

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